molecular formula C12H11NO3 B8593659 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid

2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid

Cat. No.: B8593659
M. Wt: 217.22 g/mol
InChI Key: NKUOWVJDWBCIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups to the phenyl or isoxazole rings.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is of interest due to its potential biological activity. Isoxazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties . This compound could serve as a lead compound for the development of new drugs targeting these conditions.

Industry

In industry, the compound’s unique chemical properties make it useful for the development of new materials, including polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of its properties to suit specific industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is not well-documented. based on the known activities of isoxazole derivatives, it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve the inhibition or activation of these targets, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Phenylisoxazol-3-yl)benzoic acid
  • 4-(5-(4-Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Uniqueness

Compared to similar compounds, 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid features a methyl group on the isoxazole ring, which can influence its reactivity and biological activity.

Conclusion

This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound for scientific research and industrial development.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid

InChI

InChI=1S/C12H11NO3/c1-8-11(7-13-16-8)10-4-2-9(3-5-10)6-12(14)15/h2-5,7H,6H2,1H3,(H,14,15)

InChI Key

NKUOWVJDWBCIKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.50 g (1.91 mmol) 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaboro-lan-2-yl)phenylacetic acid in 1.90 ml CH3CN and 1.90 ml water was added 0.48 g (2.29 mmol) 4-iodo-5-methyl-isoxazole, 0.08 g (0.12 mmol) TXPTS, 0.01 g (0.05 mmol) Palladium (II) acetate, and 0.54 mL (3.82 mmol) diisopropylamine. After 20 min in the microwave at 120° C., the reaction mixture was cooled, acidified to a pH of 1 with 1N HCl, extracted with CH2Cl2, and washed with brine. The organic layer was dried over NaSO4, filtered and concentrated in vacuo and afforded 0.57 g of ([4-(5-methylisoxazol-4-yl)phenyl]acetic acid that was used without further purification. 1H NMR (CDCl3, 400 MHz) 7.50-7.47 (m, 2H); 7.39-7.33 (m, 3H); 7.32-7.26 (m, 1H); 3.70 (s, 2H). Electrospray mass spec M+H=218.1.
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